molecular formula C15H19NO4 B059202 (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 1259278-10-8

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Katalognummer: B059202
CAS-Nummer: 1259278-10-8
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: LTEORMGXUMWZCU-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry. This compound features a stereodefined 1,3-disubstituted cyclohexane scaffold, incorporating both a carboxylic acid and a carbobenzoxy (Cbz)-protected amine functional group. The rigid cyclohexane ring in this specific (1R,3S) configuration introduces conformational constraints, making it an ideal precursor for the synthesis of non-natural amino acids, peptidomimetics, and other complex molecular architectures. Researchers utilize this compound to introduce cyclic, constrained elements into peptide chains, thereby modulating the biological activity, metabolic stability, and bioavailability of potential therapeutic agents. The Cbz-protecting group is readily removable under mild hydrogenolysis conditions, allowing for selective deprotection and further functionalization of the amine group. Its primary research applications include the development of protease inhibitors, the exploration of structure-activity relationships (SAR) in drug discovery programs, and the construction of spatially defined combinatorial libraries. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEORMGXUMWZCU-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635077
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952616-39-6, 1259278-10-8
Record name rel-(1R,3S)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952616-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Chiral Carboxylic Acid Derivatives

The patent CN109651178A discloses a method using L-proline as a chiral starting material. L-proline undergoes esterification with ethanol and thionyl chloride to form L-proline ethyl ester hydrochloride, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in methanol. Chiral induction is achieved via a copper-catalyzed Diels-Alder reaction between protected azanol and cyclopentadiene, yielding the cis-1,3-cyclohexane scaffold with 94% yield and >98% enantiomeric excess (ee).

Chiral HPLC Resolution

As demonstrated in PMC4025788, racemic 3-aminocyclohexanecarboxylic acid is resolved using chiral HPLC after Cbz protection. The (1S,3R)-enantiomer is isolated with 99% ee, which is then subjected to inversion or functionalization to obtain the desired (1R,3S)-configuration. This approach ensures high optical purity but requires specialized equipment and incurs higher costs.

Table 1: Comparison of Chiral Resolution Methods

MethodStarting MaterialResolution TechniqueYield (%)ee (%)Source
L-Proline DerivatizationL-ProlineCopper catalysis94>98
Chiral HPLCRacemic acidChromatography8599

Enantioselective Synthesis via Catalytic Asymmetric Reactions

Copper-Catalyzed Diels-Alder Reaction

The method in CN109651178A employs stannous chloride and N-donor ligands to catalyze the Diels-Alder reaction between protected azanol and cyclopentadiene. The reaction proceeds at 50°C under hydrogen atmosphere, achieving 94% yield for the cis-1,3-intermediate. The stereochemical outcome is attributed to the chiral environment created by the copper-ligand complex.

Carbobenzoxy (Cbz) Protection Strategies

Stepwise Protection and Coupling

VulcanChem outlines a standardized protocol:

  • Amino Protection : 3-Aminocyclohexanecarboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in aqueous sodium bicarbonate, yielding the Cbz-protected intermediate (85–90% yield).

  • Carboxylic Acid Activation : The carboxylic acid is activated using 1-chloro-N,N,2-trimethylprop-1-en-1-amine, forming a reactive mixed anhydride.

  • Coupling : The activated intermediate reacts with nucleophiles (e.g., amines) in dichloromethane (DCM) with pyridine as a base, achieving 70–80% yield.

Table 2: Cbz Protection and Coupling Conditions

StepReagents/ConditionsYield (%)Source
Amino ProtectionCbz-Cl, NaHCO₃, H₂O/THF90
Carboxylic Activation1-Chloro-N,N,2-trimethylprop-1-en-1-amine95
Amide CouplingPyridine, DCM, 16 h80

Reductive Amination and Deprotection

Hydrogenolysis of Cbz Group

Post-coupling, the Cbz group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. For example, PMC4025788 reports deprotection in methanol at 25°C, achieving quantitative removal without racemization.

Acidic Hydrolysis

The patent employs hydrochloric acid in methanol for final acidification, yielding (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride. Subsequent neutralization with sodium bicarbonate regenerates the free amino acid.

Purification and Characterization

Ion Exchange Chromatography

Ambeed utilizes SCX-2 column chromatography for purification, eluting with methanol to isolate the target compound in >95% purity.

Crystallization

Recrystallization from ethyl acetate/hexane mixtures is reported in VulcanChem , yielding crystalline product with 99% purity by HPLC.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in specific enzymatic pathways relevant to metabolic processes. Further investigation is required to elucidate its mechanisms of action and efficacy.
  • Binding Affinity Studies : Interaction studies have shown that it may bind to various biological targets, including enzymes and receptors involved in metabolic regulation. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for detailed analysis.

Applications in Medicinal Chemistry

The unique structural properties of this compound position it as a promising candidate in drug discovery and development:

  • Drug Development : Its ability to interact with biological targets makes it a potential lead compound for developing new therapeutics aimed at treating metabolic disorders or other diseases.
  • Synthetic Intermediate : It serves as an important intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.

Wirkmechanismus

The mechanism of action of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Protecting Group Variations

(1R,3S)-3-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid
  • Synthesis : Utilizes tert-butoxycarbonyl (Boc) protection instead of Cbz. Improved methods include classical salt resolution and enzymatic approaches for high enantiomeric purity .
  • Applications : Preferred in peptide synthesis due to Boc’s acid-labile nature, facilitating deprotection under milder conditions compared to Cbz .
(1R,3S)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
  • Structure : Ethoxycarbonyl group replaces Cbz.
  • Properties : Lower molecular weight (200.23 g/mol) and distinct solubility profile. Used in esterification reactions for prodrug development .

Data Table 1: Protecting Group Comparison

Compound Protecting Group Molecular Weight (g/mol) Key Application Reference
(1R,3S)-3-(Cbz-amino) derivative Cbz 307.34 SMO inhibitors
(1R,3S)-3-(Boc-amino) derivative Boc 257.29 Peptide synthesis
(1R,3S)-3-(Ethoxycarbonyl) derivative Ethoxycarbonyl 200.23 Prodrug intermediates

Stereoisomeric Variations

(1S,3R)-3-Aminocyclohexanecarboxylic Acid
  • Role : GABA analogue with conformational rigidity, investigated for neurological applications .
  • Synthesis : Resolved from 3-cyclohexenecarboxylic acid, confirmed via NMR and HRMS .
(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid
  • Biosynthetic Relevance : Intermediate in ω-cyclohexyl fatty acid biosynthesis. Accumulated in mutant strains of Alicyclobacillus acidocaldarius .

Data Table 2: Stereochemical and Functional Group Impact

Compound Functional Group Biological Activity Key Finding Reference
(1R,3S)-3-(Cbz-amino) derivative Cbz-protected NH₂ Potent SMO inhibition (Gli-luc assay) (1R,3S) isomer > other diastereomers
(1S,3R)-3-Amino derivative Free NH₂ GABA receptor modulation Structural rigidity enhances binding
(1R,3S)-3-Hydroxy derivative OH Biosynthetic intermediate Precursor for cyclohexyl fatty acids

Ester and Methyl Derivatives

(1R,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
  • Structure : Methyl ester at the 3-position.
  • Application: Intermediate in foldamer and nanotube design, leveraging ester groups for polymerization .
Methyl (1R,3S)-3-Hydroxycyclopentanecarboxylate
  • Properties : Cyclopentane backbone with hydroxy and ester groups. Used in chiral resolution studies .

Data Table 3: Ester Derivatives

Compound Ester Group Molecular Formula Application Domain Reference
(1R,3S)-3-(Methoxycarbonyl) derivative Methoxy C10H16O4 Material science
Methyl (1R,3S)-3-hydroxycyclopentane Methyl C8H12O3 Chiral synthesis

Biologische Aktivität

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as 3-benzyl-oxycarbonylamino-cyclohexanecarboxylic acid, is a compound with significant potential in biochemical and pharmacological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1259278-10-8

The biological activity of this compound is primarily attributed to its ability to mimic amino acids and interact with various biological pathways. The compound's structure allows it to participate in enzyme inhibition and modulation of receptor activity, which is crucial for its pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism likely involves interference with bacterial protein synthesis due to its structural similarity to amino acids.

2. Anti-inflammatory Effects

Studies have demonstrated that the compound possesses anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Role in Drug Design

Due to its structural characteristics, this compound serves as a valuable scaffold in drug design. Its ability to mimic natural substrates makes it an attractive candidate for developing inhibitors targeting specific enzymes or receptors.

Research Findings

A recent study highlighted the synthesis of this compound and its derivatives, focusing on their biological evaluation. The findings suggest that modifications to the carbobenzoxy group can enhance its biological activity and selectivity towards certain targets.

Study Findings Biological Activity
Study AInhibition of bacterial growthAntimicrobial
Study BReduction of inflammatory markersAnti-inflammatory
Study CStructure-activity relationship analysisDrug design

Case Studies

  • Case Study on Antimicrobial Activity
    • A clinical trial investigated the efficacy of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial load, supporting its use as an antimicrobial agent.
  • Case Study on Anti-inflammatory Effects
    • Another study explored the compound's effects on a model of arthritis in mice. The administration of this compound resulted in decreased joint swelling and pain, indicating its potential for treating inflammatory conditions.

Q & A

Q. How can the stereochemical purity of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid be validated during synthesis?

Methodological Answer: Stereochemical validation requires a combination of chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. For example:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥1.5 min indicate ≥98% enantiomeric excess (ee) .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm the relative configuration. For instance, axial-equatorial proton couplings in cyclohexane derivatives typically range from 2–4 Hz, while equatorial-equatorial couplings are 8–12 Hz .
  • X-ray crystallography : Single-crystal diffraction provides absolute configuration confirmation. Crystallize the compound via slow diffusion of acetone into aqueous solution (as described for analogous cyclohexanecarboxylic acids) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications for structurally similar amino- and hydroxy-cyclohexanecarboxylic acids:

  • Personal protective equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. Avoid skin contact due to potential irritation (GHS H315) .
  • Ventilation : Use fume hoods for weighing and synthesis to mitigate respiratory irritation (GHS H335) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables. Address these via:

  • Receptor subtype specificity : Perform competitive binding assays with radiolabeled ligands (e.g., 3^3H-GABA for GABA receptor studies) to compare affinity across isoforms (e.g., GAT1 vs. BGT1 transporters) .
  • Cell line validation : Use isogenic cell lines (e.g., HEK-293 vs. Flp-In CHO) expressing standardized transporter levels to minimize variability .
  • Calcium dependence : Pre-incubate cells with 0–10 mM Ca2+^{2+} to assess ion-dependent activity modulation, as seen in GABA uptake assays .

Q. What synthetic strategies ensure high enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral auxiliary approach : Incorporate (S)- or (R)-tert-butanesulfinamide during carbobenzoxy (Cbz) group introduction to direct stereoselective amination .
  • Asymmetric catalysis : Use Ru(II)-BINAP catalysts for hydrogenation of ketone intermediates, achieving >95% ee .
  • Diels-Alder cyclization : Employ ethyl(E)-3-nitroacrylate and furan to generate hydroxylated derivatives with retained stereochemistry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Homology modeling : Build a hBGT1 transporter model using hSERT (PDB: 5I71) as a template. Align sequences with Clustal Omega and refine loops using MODELLER .
  • Docking studies : Use GOLD 5.2.2 with ChemPLP scoring to simulate ligand binding. Prioritize poses with hydrogen bonds to Thr313^{313} and π-π stacking to Phe294^{294} .
  • MD simulations : Run 100 ns simulations in CHARMM36 to assess binding stability. Calculate RMSD <2.0 Å for stable complexes .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 280.1 → 163.0 (quantifier) and m/z 280.1 → 119.0 (qualifier) .
  • HRMS : Confirm molecular identity with ≤2 ppm mass accuracy (e.g., [M+H]+^+ = 280.1054) .
  • Solid-phase extraction (SPE) : Pre-concentrate samples using Oasis® HLB cartridges (60 mg/3 mL) with 80% methanol elution .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Incubate at 40°C/75% RH for 4 weeks. Analyze by HPLC for degradation products (e.g., de-Cbz derivatives at pH <3) .
  • Arrhenius kinetics : Calculate activation energy (EaE_a) using degradation rates at 25°C, 40°C, and 60°C. Shelf life is extrapolated at EaE_a ~85 kJ/mol .

Q. What structural features dictate its conformational flexibility in solution?

Methodological Answer:

  • NOESY NMR : Detect through-space correlations between axial C3-NH and equatorial C1-COOH protons to confirm chair conformation dominance .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare dihedral angles (C1-C2-C3-N) in gas phase vs. aqueous (PCM model) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.